N-[4-(Dimethylamino)phenyl]-5,6-dimethylpyrimidine-4-carboxamide
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Description
4-(Dimethylamino)phenyl isocyanate, also known as 4-isocyanato-N,N-dimethylaniline, is an organic building block containing an isocyanate group . It’s used in the synthesis of various complex organic compounds .
Synthesis Analysis
While specific synthesis methods for “N-[4-(Dimethylamino)phenyl]-5,6-dimethylpyrimidine-4-carboxamide” are not available, related compounds such as chalcones are synthesized using a variety of methods, including the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods and computational chemistry tools. For instance, the structure of a synthesized compound can be modeled using software like Gaussian09W and GaussView6.0.16 .Chemical Reactions Analysis
Chemical reactions involving similar compounds can lead to the formation of cyclic aminimides and triazindiones, showcasing the compound’s versatility in undergoing cycloaddition reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, 4-(Dimethylamino)phenyl isocyanate has a freezing point of 311.15K, a density of 1.1436g/cm^3, and a refractive index of 1.5600 .Safety and Hazards
The safety and hazards of a compound depend on its physical and chemical properties. For instance, Michler’s ketone, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) targeting the respiratory system .
Future Directions
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-5,6-dimethylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-10-11(2)16-9-17-14(10)15(20)18-12-5-7-13(8-6-12)19(3)4/h5-9H,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMYFNXSZIRYPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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